Cas no 955338-00-8 (N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-yl)methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine)

N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-yl)methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine structure
955338-00-8 structure
商品名:N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-yl)methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
CAS番号:955338-00-8
MF:C24H21N7O
メガワット:423.469843626022
CID:6293716
PubChem ID:17016972

N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-yl)methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

    • N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-yl)methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
    • 4-N-(3-methoxyphenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • SR-01000910662-1
    • 955338-00-8
    • N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • F2090-0776
    • N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • SR-01000910662
    • AKOS002327539
    • インチ: 1S/C24H21N7O/c1-32-20-11-5-8-18(13-20)28-22-21-16-27-31(19-9-3-2-4-10-19)23(21)30-24(29-22)26-15-17-7-6-12-25-14-17/h2-14,16H,15H2,1H3,(H2,26,28,29,30)
    • InChIKey: LEOPSGQUEXYTPB-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC=CC(=C1)NC1=C2C=NN(C3C=CC=CC=3)C2=NC(NCC2C=NC=CC=2)=N1

計算された属性

  • せいみつぶんしりょう: 423.18075832g/mol
  • どういたいしつりょう: 423.18075832g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 575
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-yl)methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2090-0776-2μmol
N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
955338-00-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2090-0776-2mg
N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
955338-00-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2090-0776-1mg
N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
955338-00-8 90%+
1mg
$54.0 2023-05-16

N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-yl)methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine 関連文献

N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-yl)methyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamineに関する追加情報

Introduction to N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-yl)methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS No. 955338-00-8)

N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 955338-00-8, represents a novel heterocyclic structure that combines several pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.

The molecular framework of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a well-known scaffold in the design of bioactive molecules. The pyrazolo[3,4-d]pyrimidine scaffold is particularly interesting due to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of multiple substituents such as 3-methoxyphenyl, phenyl, and pyridin-3-ylmethyl groups enhances its potential pharmacological activity by modulating its binding affinity and selectivity.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting kinases and other enzymes implicated in cancer and inflammatory diseases. The pyrazolo[3,4-d]pyrimidine core has been extensively studied for its kinase inhibitory properties, particularly in the context of Janus kinases (JAKs) and tyrosine kinases. The compound N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine incorporates structural features that are likely to contribute to its interaction with these targets.

The 3-methoxyphenyl group is known to enhance the solubility and metabolic stability of small molecules, while the phenyl group provides additional hydrophobic interactions that can improve binding affinity. The pyridin-3-ylmethyl moiety introduces a polar interaction surface that can engage with biological targets through hydrogen bonding or other non-covalent interactions. These structural elements collectively contribute to the compound's potential as a pharmacological agent.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The pyrazolo[3,4-d]pyrimidine core is typically synthesized through cyclocondensation reactions involving hydrazines and β-ketoesters or β-ketoamides. The introduction of the substituents at specific positions on the core requires careful consideration to ensure optimal pharmacological properties.

In terms of biological activity, preliminary studies have suggested that N4-(3-methoxyphenyl)-1-phenyl-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits inhibitory effects on certain kinases and may have therapeutic potential in the treatment of cancer and inflammatory diseases. For instance, it has been observed to inhibit JAK2 and FLT3 kinases, which are implicated in various hematological malignancies. These findings are particularly exciting given the unmet medical needs associated with these diseases.

The compound's mechanism of action likely involves competitive inhibition of kinase activity by binding to the ATP-binding site. The presence of multiple aromatic rings and heterocyclic moieties allows for extensive hydrophobic interactions with the kinase hinge region, while polar groups engage with the substrate-binding pocket through hydrogen bonding. This dual mode of interaction enhances binding affinity and selectivity.

Ongoing research is focused on optimizing the pharmacokinetic properties of this compound through structure-based drug design. By modifying substituent sizes, electronic properties, and solubility-enhancing groups, researchers aim to improve oral bioavailability, tissue distribution, and metabolic stability. Additionally, computational modeling techniques such as molecular docking and molecular dynamics simulations are being employed to predict binding modes and optimize lead compounds.

The potential therapeutic applications of N4-(3-methoxyphenyl)-1-phenyl-N6-(]-methyl)-1H-pyrazolo[
]-d
]pyrimidine
]-diamine extend beyond cancer treatment. It may also exhibit anti-inflammatory effects by modulating inflammatory pathways involving kinases such as JAKs and MAPKs. Furthermore
, its ability to interact with other enzyme targets
, such as phosphodiesterases (PDEs)
, suggests potential applications in treating neurological disorders
, cardiovascular diseases
, and metabolic conditions.












In conclusion
, N4-() ( ) is a promising compound with a unique molecular structure that holds significant potential for further exploration in drug discovery
 and development
 . Its multifaceted pharmacophoric features make it an attractive candidate for targeting various disease-related kinases
 , with implications for treating cancers
 , inflammatory diseases
 , neurological disorders
 , cardiovascular diseases
 , and metabolic conditions .Future studies should focus on optimizing its pharmacokinetic properties  and evaluating its efficacy in preclinical models . With continued research efforts , this compound could emerge as a valuable therapeutic agent .

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